molecular formula C5H11N3O2 B7721483 N'-hydroxymorpholine-4-carboximidamide

N'-hydroxymorpholine-4-carboximidamide

Cat. No.: B7721483
M. Wt: 145.16 g/mol
InChI Key: VQTABDIYPJEHBR-UHFFFAOYSA-N
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Description

N’-hydroxymorpholine-4-carboximidamide is a chemical compound with the molecular formula C₅H₁₁N₃O₂ and a molecular weight of 145.16 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a morpholine ring and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxymorpholine-4-carboximidamide typically involves the reaction of morpholine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In industrial settings, the production of N’-hydroxymorpholine-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then isolated and purified using industrial-scale purification methods, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxymorpholine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles like halides, amines, or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding amines or alcohols. Substitution reactions result in the formation of substituted morpholine derivatives.

Scientific Research Applications

N’-hydroxymorpholine-4-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxymorpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N’-hydroxymorpholine-4-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of N’-hydroxymorpholine-4-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N'-hydroxymorpholine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTABDIYPJEHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29044-26-6
Record name N'-hydroxymorpholine-4-carboximidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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